2-((Difluoromethyl)thio)benzonitrile
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Overview
Description
2-((Difluoromethyl)thio)benzonitrile is an organic compound characterized by the presence of a difluoromethylthio group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Difluoromethyl)thio)benzonitrile typically involves the introduction of a difluoromethylthio group to a benzonitrile core. One common method involves the reaction of benzonitrile with difluoromethylthiolating agents under specific conditions. For instance, the use of difluoromethylthiolating reagents such as ClCF2H in the presence of a base can facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((Difluoromethyl)thio)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The difluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-((Difluoromethyl)thio)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-((Difluoromethyl)thio)benzonitrile involves its interaction with specific molecular targets. The difluoromethylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The nitrile group can also interact with enzymes and receptors, potentially leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethyl)benzonitrile: Lacks the thio group but has similar difluoromethyl functionality.
2-(Trifluoromethyl)benzonitrile: Contains a trifluoromethyl group instead of a difluoromethylthio group.
2-(Methylthio)benzonitrile: Contains a methylthio group instead of a difluoromethylthio group.
Uniqueness
2-((Difluoromethyl)thio)benzonitrile is unique due to the presence of both a difluoromethylthio group and a nitrile group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H5F2NS |
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Molecular Weight |
185.20 g/mol |
IUPAC Name |
2-(difluoromethylsulfanyl)benzonitrile |
InChI |
InChI=1S/C8H5F2NS/c9-8(10)12-7-4-2-1-3-6(7)5-11/h1-4,8H |
InChI Key |
FHKATKUBEIXCAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)SC(F)F |
Origin of Product |
United States |
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